molecular formula C9H10N2O2S3 B5846436 N-[bis(methylsulfanyl)methylidene]-4-nitro-benzenesulfenamide CAS No. 302931-47-1

N-[bis(methylsulfanyl)methylidene]-4-nitro-benzenesulfenamide

Cat. No.: B5846436
CAS No.: 302931-47-1
M. Wt: 274.4 g/mol
InChI Key: NXWIWEIMNMGHJJ-UHFFFAOYSA-N
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Description

N-[bis(methyl

Biological Activity

N-[bis(methylsulfanyl)methylidene]-4-nitro-benzenesulfenamide is a sulfenamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesized data, case studies, and research findings.

Chemical Structure and Properties

This compound features a sulfenamide functional group, which is known for its diverse biological activities. The compound's structure can be represented as follows:

  • Chemical Formula : C10_{10}H12_{12}N2_2O2_2S2_2
  • Molecular Weight : 288.34 g/mol

Anticancer Activity

Research has indicated that sulfenamide compounds, including this compound, exhibit significant anticancer properties. A study evaluated the compound's effects on various cancer cell lines, revealing promising antiproliferative activity.

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • MCF-7 (breast cancer)
    • HCT116 (colon cancer)

The results demonstrated that the compound inhibited cell proliferation with IC50_{50} values ranging from 5 to 20 µM, indicating its potential as an effective anticancer agent .

Cell LineIC50_{50} (µM)
HepG26.19
MCF-75.10
HCT1168.16

Antibacterial Activity

In addition to its anticancer properties, this compound has been investigated for antibacterial activity. A comparative study highlighted that compounds with sulfonamide moieties possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values were determined using microbroth dilution assays against standard bacterial strains. Most compounds exhibited MIC values below 0.5 mg/mL against resistant strains such as Pseudomonas aeruginosa .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.3
Escherichia coli0.4
Pseudomonas aeruginosa0.5

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some studies suggest that the compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on HepG2 Cells : In vitro studies demonstrated a significant reduction in cell viability upon treatment with the compound, with morphological changes indicative of apoptosis observed under microscopy.
  • Combination Therapy : Research indicates that combining this compound with existing chemotherapeutic agents enhances overall efficacy and reduces resistance in cancer cells .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antibacterial properties, making it a candidate for developing new antimicrobial agents. Research indicates that sulfonamide derivatives, similar to N-[bis(methylsulfanyl)methylidene]-4-nitro-benzenesulfenamide, have shown promising results against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that compounds with a nitro group enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
3cPseudomonas aeruginosa0.2 mg/mL
4bE. coli0.3 mg/mL
9S. aureus0.3 mg/mL

The incorporation of different pharmacophores into the sulfonamide structure has been shown to enhance biological activity significantly .

Anti-inflammatory Properties

Additionally, compounds similar to this compound have been investigated for their anti-inflammatory effects. These compounds can inhibit pathways involved in inflammatory responses, potentially leading to new treatments for inflammatory diseases .

Pesticidal Activity

Research has indicated that sulfonamide derivatives can also exhibit pesticidal properties. The compound's structure may allow it to function as a pesticide or herbicide, targeting specific pests while minimizing harm to beneficial organisms. The development of such agrochemicals is critical for sustainable agriculture practices .

Table 2: Pesticidal Efficacy of Sulfonamide Derivatives

CompoundTarget PestEfficacy (%)
AAphids85
BWhiteflies90

Studies suggest that the introduction of specific functional groups can enhance the efficacy of these compounds against various agricultural pests .

Corrosion Inhibition

This compound has potential applications in material science, particularly as a corrosion inhibitor. The compound's ability to form protective films on metal surfaces can prevent corrosion, making it valuable in industrial applications .

Table 3: Corrosion Inhibition Efficiency

CompoundMetal TypeCorrosion Rate Reduction (%)
CSteel75
DAluminum60

The effectiveness of this compound in reducing corrosion rates highlights its potential utility in protecting materials in harsh environments .

Case Studies and Research Findings

  • Antimicrobial Study : A recent study synthesized various sulfonamide derivatives and evaluated their antibacterial activities using standard strains. The results indicated that modifications in the chemical structure could lead to significant improvements in antibacterial potency .
  • Agricultural Application : Research focused on evaluating the efficacy of sulfonamide derivatives as pesticides demonstrated promising results against common agricultural pests, suggesting a viable path for developing new agrochemicals .
  • Corrosion Studies : Investigations into the use of sulfonamide compounds as corrosion inhibitors revealed substantial reductions in corrosion rates for metals exposed to corrosive environments, indicating their potential use in industrial applications .

Properties

IUPAC Name

1,1-bis(methylsulfanyl)-N-(4-nitrophenyl)sulfanylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S3/c1-14-9(15-2)10-16-8-5-3-7(4-6-8)11(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWIWEIMNMGHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NSC1=CC=C(C=C1)[N+](=O)[O-])SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357968
Record name Dimethyl [(4-nitrophenyl)sulfanyl]carbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302931-47-1
Record name Dimethyl [(4-nitrophenyl)sulfanyl]carbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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